O,O-Bis(4-nitrophenyl) phosphorochloridothioate
Description
O,O-Bis(4-nitrophenyl) phosphorochloridothioate is a thiophosphoryl chloride derivative characterized by two 4-nitrophenyl groups attached to the phosphorus atom. Phosphorochloridothioates are critical intermediates in synthesizing organophosphorus pesticides, nerve agents, and flame retardants due to their reactivity with nucleophiles like alcohols and amines. The nitro groups on the aromatic rings likely enhance electron-withdrawing effects, influencing reactivity and stability compared to other substituents (e.g., chloro or alkyl groups).
Properties
CAS No. |
52678-80-5 |
|---|---|
Molecular Formula |
C12H8ClN2O6PS |
Molecular Weight |
374.69 g/mol |
IUPAC Name |
chloro-bis(4-nitrophenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H8ClN2O6PS/c13-22(23,20-11-5-1-9(2-6-11)14(16)17)21-12-7-3-10(4-8-12)15(18)19/h1-8H |
InChI Key |
MOSDDBBOIGXEMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=S)(OC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BIS(4-NITROPHENYL) PHOSPHOROCHLORIDOTHIOATE typically involves the reaction of 4-nitrophenol with phosphorus oxychloride and thiophosphoryl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods
Industrial production of BIS(4-NITROPHENYL) PHOSPHOROCHLORIDOTHIOATE follows similar synthetic routes but on a larger scale. The process involves careful control of temperature and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
BIS(4-NITROPHENYL) PHOSPHOROCHLORIDOTHIOATE undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with BIS(4-NITROPHENYL) PHOSPHOROCHLORIDOTHIOATE include bases like pyridine and nucleophiles such as amines and alcohols. Reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Major Products Formed
The major products formed from reactions involving BIS(4-NITROPHENYL) PHOSPHOROCHLORIDOTHIOATE depend on the specific nucleophile used. For example, reaction with an amine would yield a phosphoramidothioate derivative .
Scientific Research Applications
BIS(4-NITROPHENYL) PHOSPHOROCHLORIDOTHIOATE has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and inhibition.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of BIS(4-NITROPHENYL) PHOSPHOROCHLORIDOTHIOATE involves its ability to act as an electrophile in chemical reactions. It targets nucleophilic sites in molecules, leading to the formation of new chemical bonds. The pathways involved include nucleophilic substitution and hydrolysis .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares O,O-Bis(4-nitrophenyl) phosphorochloridothioate with similar compounds, emphasizing molecular structure, substituent effects, and applications.
Reactivity and Substituent Effects
- Electron-withdrawing groups (e.g., nitro) : Enhance electrophilicity of the phosphorus center, increasing reactivity toward nucleophiles. This property is critical in pesticide synthesis, where rapid reaction with alcohols or amines is required.
- Steric effects : Bulky substituents like 4-chlorophenyl or pentachlorophenyl reduce reaction rates due to hindered access to the phosphorus atom.
- Alkyl vs. aryl groups : Alkyl-substituted derivatives (e.g., diethyl or dimethyl) exhibit lower molecular weights and higher volatility, making them suitable for liquid-phase reactions.
Stability and Environmental Impact
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